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Compound of Interest

Compound Name: Methylallyl trisulfide

Cat. No.: B1202920 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methylallyl trisulfide is a volatile organosulfur compound and a key contributor to the

characteristic flavor profile of plants in the Allium genus, most notably garlic (Allium sativum)[1].

Its potent, sulfurous, and alliaceous (garlic-like) aroma and taste make it a valuable natural

flavoring agent in the food industry. This document provides detailed application notes and

protocols for the use of methylallyl trisulfide in food science, covering its chemical properties,

flavor profile, regulatory status, and practical applications. It is designated as a flavoring agent

by the Flavor and Extract Manufacturers Association (FEMA) with the number 3253 and is

considered Generally Recognized as Safe (GRAS) for its intended use[2][3].
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Property Value Reference

Chemical Name Methyl allyl trisulfide [4]

Synonyms
Allyl methyl trisulfide, 3-

(methyltrisulfanyl)prop-1-ene
[4]

CAS Number 34135-85-8

Molecular Formula C4H8S3

Molecular Weight 152.30 g/mol

Appearance Colorless to pale yellow liquid

Odor
Strong, sulfurous, alliaceous

(garlic-like), onion

Solubility Insoluble in water

Flavor Profile and Sensory Data
Methylallyl trisulfide possesses a potent and characteristic flavor profile described as

sulfurous, alliaceous, garlicky, and onion-like, with savory undertones. Due to its low sensory

detection threshold, it can significantly impact the overall flavor of a food product even at very

low concentrations.

Table of Sensory Descriptors:
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Descriptor Intensity Notes

Alliaceous/Garlic High
The primary and most

recognizable flavor note.

Sulfurous High
A sharp, pungent characteristic

typical of sulfur compounds.

Onion Moderate
A secondary flavor note, often

perceived alongside the garlic.

Savory (Umami) Moderate
Contributes to a brothy, meaty,

and savory sensation.

Pungent Moderate A sharp, biting sensation.

Cooked/Roasted Low

Can develop cooked or

roasted notes, especially in

heated applications.

Regulatory Status and Usage Levels
Methylallyl trisulfide is recognized as a GRAS flavoring substance by FEMA (FEMA No.

3253). The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated it

and found no safety concern at current levels of intake when used as a flavoring agent.

Table of Typical Usage Levels in Food Categories (as per FEMA GRAS):

Food Category Average Maximum Use Level (ppm)

Baked Goods 2.0

Non-alcoholic Beverages 2.0

Soups 1.0

Sauces and Gravies 1.5

Meat Products 1.0

Snack Foods 1.5
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Note: These levels are for guidance and may be adjusted based on the specific food matrix and

desired flavor intensity.

Applications in Food Products
Methylallyl trisulfide is primarily used to impart or enhance savory, garlic, and onion flavors in

a variety of food products, including:

Soups, Sauces, and Gravies: To provide a robust, cooked garlic and onion flavor base.

Processed Meats: To enhance the savory and spicy notes in sausages, burgers, and

marinades.

Snack Foods: To add a savory and pungent kick to chips, crackers, and seasoned nuts.

Ready Meals: To create a more authentic and impactful savory flavor in frozen and

refrigerated meals.

Seasoning Blends: As a key component in garlic and onion-flavored seasoning mixes.

Experimental Protocols
Protocol for Sensory Evaluation of Methylallyl Trisulfide
in a Savory Sauce
This protocol outlines a descriptive sensory analysis to characterize the flavor profile of

methylallyl trisulfide in a model savory sauce.

Objective: To quantify the sensory attributes of a savory sauce flavored with methylallyl
trisulfide.

Materials:

Base savory sauce (e.g., a simple brown gravy or tomato-based sauce)

Methylallyl trisulfide solution (0.1% in a suitable solvent like propylene glycol)

Trained sensory panel (8-12 panelists)
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Sensory evaluation booths with controlled lighting and ventilation

Water and unsalted crackers for palate cleansing

Data collection software or ballots

Procedure:

Sample Preparation:

Prepare a control sample of the base savory sauce.

Prepare test samples by adding methylallyl trisulfide solution to the base sauce at three

different concentrations (e.g., 0.5 ppm, 1.0 ppm, and 1.5 ppm).

Heat all samples to a consistent serving temperature (e.g., 60°C).

Portion samples into coded, identical containers.

Sensory Evaluation:

Panelists are presented with the coded samples in a randomized order.

Panelists evaluate each sample for the intensity of pre-defined sensory attributes (e.g.,

alliaceous, sulfurous, onion, savory, pungent, overall flavor intensity) using a 15-point

intensity scale (0 = not perceptible, 15 = extremely intense).

Panelists cleanse their palates with water and crackers between samples.

Data Analysis:

Collect and analyze the data using appropriate statistical methods (e.g., ANOVA, Principal

Component Analysis) to determine significant differences in sensory attributes between

the control and test samples.

Protocol for Quantitative Analysis of Methylallyl
Trisulfide in Processed Meat by SPME-GC-MS
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This protocol describes a method for the extraction and quantification of methylallyl trisulfide
from a processed meat matrix using Solid-Phase Microextraction (SPME) followed by Gas

Chromatography-Mass Spectrometry (GC-MS).

Objective: To accurately quantify the concentration of methylallyl trisulfide in a processed

meat sample.

Materials:

Processed meat sample containing methylallyl trisulfide

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane -

DVB/CAR/PDMS)

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

Vials with septa

Internal standard (e.g., d6-dimethyl trisulfide)

Sodium chloride

Procedure:

Sample Preparation:

Homogenize 2 g of the processed meat sample.

Transfer the homogenized sample to a 20 mL headspace vial.

Add 5 mL of saturated NaCl solution to the vial to improve the release of volatile

compounds.

Spike the sample with a known concentration of the internal standard.

Immediately seal the vial with a septum cap.

SPME Extraction:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b1202920?utm_src=pdf-body
https://www.benchchem.com/product/b1202920?utm_src=pdf-body
https://www.benchchem.com/product/b1202920?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1202920?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Equilibrate the sample at 60°C for 15 minutes in a heating block or water bath.

Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.

GC-MS Analysis:

Desorb the extracted compounds from the SPME fiber in the GC inlet at 250°C for 5

minutes.

GC Conditions (example):

Column: DB-5ms (30 m x 0.25 mm x 0.25 µm)

Carrier Gas: Helium at a constant flow of 1.0 mL/min

Oven Program: 40°C for 2 min, ramp at 5°C/min to 150°C, then at 15°C/min to 250°C,

hold for 5 min.

MS Conditions (example):

Ionization Mode: Electron Ionization (EI) at 70 eV

Scan Range: m/z 35-350

Selected Ion Monitoring (SIM) for quantification: Target ions for methylallyl trisulfide
(e.g., m/z 152, 105, 73) and the internal standard.

Quantification:

Create a calibration curve using standard solutions of methylallyl trisulfide with the

internal standard.

Quantify the concentration of methylallyl trisulfide in the sample by comparing the peak

area ratio of the analyte to the internal standard against the calibration curve.

Stability and Reactivity
Trisulfides can be susceptible to degradation under certain food processing conditions.
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Thermal Stability: Methylallyl trisulfide may degrade at elevated temperatures, potentially

leading to the formation of other sulfur compounds and a change in the flavor profile. Studies

on related trisulfides show degradation can occur at temperatures above 34°C over

extended periods.

pH Stability: The stability of trisulfides can also be influenced by pH. Generally, they are

more stable in acidic to neutral conditions and may degrade more rapidly under alkaline

conditions.

Reactivity: As a sulfur-containing compound, it has the potential to react with other food

components, which could influence its flavor impact and stability.

Signaling Pathways and Visualizations
Olfactory Signaling Pathway for Sulfur Compounds
The perception of sulfur compounds like methylallyl trisulfide is initiated by their interaction

with specific olfactory receptors (ORs), which are G protein-coupled receptors (GPCRs) located

in the olfactory sensory neurons of the nasal epithelium. The binding of the odorant to an OR

triggers a conformational change in the receptor, activating an intracellular signaling cascade

that leads to the generation of a nerve impulse, which is then transmitted to the brain for

interpretation as a specific smell. Some research suggests that metal ions, such as copper,

may play a role in the sensitive detection of sulfur-containing odorants by certain olfactory

receptors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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